N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a bromo and fluoro substituent on the benzylidene ring, along with a methyl group on the benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-bromo-2-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, such as in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide: shares similarities with other sulfonohydrazides and benzylidene derivatives, such as:
Uniqueness
The unique combination of bromo and fluoro substituents on the benzylidene ring, along with the sulfonohydrazide moiety, imparts distinct chemical and biological properties to N’-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12BrFN2O2S |
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Molecular Weight |
371.23 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+ |
InChI Key |
YKZCSVWCPZBKJM-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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